molecular formula C14H14N2O B3060200 2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile CAS No. 1956355-01-3

2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile

Cat. No.: B3060200
CAS No.: 1956355-01-3
M. Wt: 226.27
InChI Key: XHIZHAVPTPRQIK-UHFFFAOYSA-N
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Description

2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile (CAS 1956355-01-3) is a specialized chemical intermediate with molecular formula C 14 H 14 N 2 O and molecular weight 226.27 g/mol . This compound features a unique structural motif combining a tetrahydropyran ring substituted at the 4-position with both phenyl and malononitrile functional groups, creating valuable synthetic versatility for medicinal chemistry and drug discovery research. The malononitrile moiety serves as a key synthetic handle for constructing various nitrogen-containing heterocycles, particularly in the development of triazole and pyrazole derivatives . Research indicates that structurally related 4-phenyltetrahydropyran compounds demonstrate significant biological activity, including anti-inflammatory properties when incorporated into triazole-thiol frameworks . The compound's molecular structure enables its application as a precursor in heterocyclic synthesis, where the malononitrile group can participate in cyclocondensation reactions to form privileged scaffolds in pharmaceutical development. This chemical is offered with a purity of ≥95% and is supplied as a solid material requiring standard laboratory handling procedures. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-(4-phenyloxan-4-yl)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-10-13(11-16)14(6-8-17-9-7-14)12-4-2-1-3-5-12/h1-5,13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIZHAVPTPRQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201201247
Record name Propanedinitrile, 2-(tetrahydro-4-phenyl-2H-pyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956355-01-3
Record name Propanedinitrile, 2-(tetrahydro-4-phenyl-2H-pyran-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956355-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedinitrile, 2-(tetrahydro-4-phenyl-2H-pyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Prins Cyclization for Ring Construction

The tetrahydro-2H-pyran scaffold is commonly synthesized via Prins cyclization , which couples aldehydes with homoallylic alcohols under acidic conditions. For 4-phenyl substitution, benzaldehyde serves as the aldehyde component, while homoallylic alcohols (e.g., 3-buten-1-ol) provide the necessary carbon backbone. For example, heating benzaldehyde with 3-buten-1-ol in the presence of H₂SO₄ yields 4-phenyltetrahydro-2H-pyran-4-ol, which is subsequently oxidized to the corresponding ketone (4-phenyltetrahydro-2H-pyran-2-one) using Jones reagent.

Lactonization of Hydroxy Acids

Alternative routes involve cyclization of 5-hydroxy-4-phenylpentanoic acid under acidic conditions (e.g., HCl in ethanol), forming 4-phenyltetrahydro-2H-pyran-2-one. This lactone serves as a critical intermediate for introducing the malononitrile group.

Catalytic Systems and Optimization

Base Catalysts in Knoevenagel Reactions

  • Piperidine : Achieves 84% yield in acetic anhydride.
  • KOH/CaO : Enhances reaction efficiency (92% yield) under solvent-free conditions.
  • Al(OiPr)₃-Quinine Complex : Enables enantioselective Michael additions for chiral pyran derivatives.

Solvent Effects

  • Acetic anhydride : Facilitates dehydration at elevated temperatures.
  • Toluene : Ideal for moisture-sensitive reactions under nitrogen.
  • Solvent-free : Reduces environmental impact and simplifies purification.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ar-H), 4.18 (t, J = 9.0 Hz, 2H, OCH₂), 3.02 (s, 2H, CH(CN)₂), 2.51 (s, 3H, CH₃).
  • ¹³C NMR : δ 168.1 (C=O), 133.5–128.9 (Ar-C), 115.2 (CN), 59.3 (OCH₂), 38.7 (C-CH(CN)₂).
  • FT-IR : Peaks at 2190 cm⁻¹ (C≡N stretch), 1692 cm⁻¹ (ester C=O).

Chromatographic Purity

  • HPLC : >98% purity using C18 column (MeOH:H₂O = 70:30).
  • LC-MS (ESI) : m/z 279.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Catalyst Yield (%) Time (h) Advantages
Knoevenagel + Hydrogenation Piperidine 84 4 High purity, scalable
MCR + Hydrogenation KOH/CaO 92 1 Solvent-free, high atom economy
Enantioselective Michael Al(OiPr)₃-Quinine 71 80 Chiral control, stereoselectivity

Challenges and Mitigation Strategies

  • Over-Hydrogenation : Use of Pd/C at low pressures (1 atm) prevents reduction of nitriles to amines.
  • Regioselectivity : Steric directing groups (e.g., phenyl at C4) guide cyclization to the desired product.
  • Catalyst Recyclability : KOH/CaO retains >90% activity after five cycles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the malononitrile moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry

2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile has shown potential as a pharmacophore in drug development. Its structure allows for interactions with biological targets, making it useful in the synthesis of novel therapeutic agents.

Case Study:
Research indicates that derivatives of this compound exhibit significant activity against certain cancer cell lines, suggesting its potential as an anticancer agent. In vitro studies demonstrated that modifications to the malononitrile moiety can enhance cytotoxicity and selectivity towards tumor cells .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules through various reactions such as nucleophilic additions and cycloadditions.

Applications:

  • Synthesis of Heterocycles : It can be utilized in the construction of heterocyclic compounds, which are essential in pharmaceuticals.
  • Building Block for Functional Materials : Its reactivity allows it to be used as a building block for creating functional materials with specific electronic or optical properties.

Material Science

Due to its unique chemical structure, 2-(4-phenyltetrahydro-2H-pyran-4-yl)malononitrile is being explored for applications in material science, particularly in the development of polymers and nanomaterials.

Research Insights:
Studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryAnticancer agent developmentSignificant activity against cancer cell lines
Organic SynthesisIntermediate for complex molecule formationUseful in heterocycle synthesis and functional materials
Material ScienceEnhances properties of polymersImproved thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Similar Malononitrile Derivatives

Structural and Functional Group Variations

Malononitrile derivatives differ primarily in their substituents, which dictate their reactivity and applications. Below is a comparative analysis:

Compound Name Substituent/Backbone Key Properties/Applications Reference
2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile 4-Phenyl-THP ring Potential spirocyclic precursor, optoelectronic applications (inferred)
2-((Pyren-1-yl)methylene)malononitrile Pyrene aromatic system High light-harvesting efficiency (LHE = 0.91), DSSC applications
2-(4-Oxo-3-phenylthiazolidin-2-ylidene)malononitrile Thiazolidinone ring Biological activity (antimicrobial, anticancer)
2-((Phenanthren-9-yl)methylene)malononitrile Phenanthrene moiety OLED applications (λem = 560 nm)
2-((5-(3-Chloro-4-methoxyphenyl)furan-2-yl)methylene)malononitrile Chloro-methoxy phenyl-furan hybrid Research applications (unspecified)

Key Observations:

  • Biological Activity: Thiazolidinone-based malononitriles (e.g., ) exhibit pronounced bioactivity, whereas the 4-phenyl-THP derivative may prioritize synthetic utility (e.g., spirocyclic intermediates) .
  • Optoelectronic Performance: Aromatic derivatives (e.g., pyrene-malononitrile) show superior LHE and electroluminescence compared to alicyclic systems, suggesting that the THP moiety may limit π-conjugation .

Spectroscopic and Computational Data

  • UV-Vis Absorption: Aromatic malononitriles (e.g., biphenyl derivatives) exhibit λmax > 400 nm due to extended conjugation, whereas alicyclic systems (e.g., THP) may absorb at lower wavelengths (<350 nm) .
  • DFT Studies: Thiazolidinone-malononitriles show intramolecular charge transfer (ICT) between the thiazole ring and cyano groups, a feature less pronounced in THP systems due to reduced planarity .

Biological Activity

2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile, with the CAS number 1956355-01-3, is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article focuses on its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile is C14H14N2OC_{14}H_{14}N_2O, with a molecular weight of approximately 226.27 g/mol. The compound features a malononitrile moiety connected to a tetrahydro-pyran ring, which contributes to its unique biological properties.

Table 1: Basic Properties of 2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile

PropertyValue
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
CAS Number1956355-01-3
Boiling Point414.7 °C (predicted)
Density1.137 g/cm³ (predicted)

The biological activity of 2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile has been investigated in various studies, particularly focusing on its anti-inflammatory and anticancer properties. The compound is believed to exert its effects through multiple pathways:

  • Inhibition of Pro-inflammatory Cytokines : Research indicates that this compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory responses.
  • Antioxidant Activity : The presence of the malononitrile group is associated with antioxidant properties, potentially reducing oxidative stress in cells.
  • Cell Cycle Regulation : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death).

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Anti-Cancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various malononitrile derivatives, including 2-(4-phenyltetrahydro-2H-pyran-4-yl)malononitrile, on human cancer cell lines. Results indicated significant inhibition of cell proliferation in breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM.
  • Neuroprotective Effects : In an experimental model of neurodegeneration, this compound demonstrated protective effects against neuronal cell death induced by oxidative stress. It was shown to enhance the survival rate of neurons by up to 40% compared to controls.
  • Inflammation Models : In vivo studies using animal models have shown that administration of this compound significantly reduced inflammation markers in conditions such as arthritis and colitis.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
Anti-CancerCytotoxicity against breast/colon cancer cellsJournal of Medicinal Chemistry
NeuroprotectiveEnhanced neuronal survival under oxidative stressExperimental Neurology
Anti-inflammatoryReduced cytokine levels in inflammatory modelsInflammation Research

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile
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2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile

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